![molecular formula C9H10N4OS B12918119 5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-42-3](/img/structure/B12918119.png)
5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a thiophene moiety
Métodos De Preparación
The synthesis of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one typically involves the reaction of 5-methylthiophene-2-amine with a suitable pyrimidine precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMF), catalysts (e.g., TEA), and specific temperature and pressure settings to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one include other pyrimidine derivatives and thiophene-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
2-Amino-4-methylpyrimidine: Similar pyrimidine core but lacks the thiophene moiety.
5-Methylthiophene-2-carboxamide: Contains the thiophene ring but differs in the functional groups attached.
The uniqueness of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one lies in its combined pyrimidine and thiophene structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
77961-42-3 |
|---|---|
Fórmula molecular |
C9H10N4OS |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
5-amino-2-[(5-methylthiophen-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4OS/c1-5-2-3-7(15-5)12-9-11-4-6(10)8(14)13-9/h2-4H,10H2,1H3,(H2,11,12,13,14) |
Clave InChI |
HGMKGLFCDHPONB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)NC2=NC=C(C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


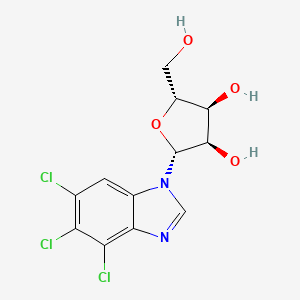
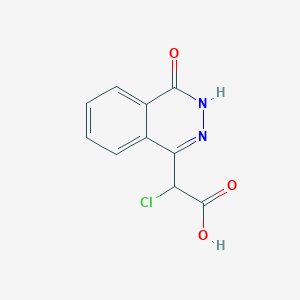

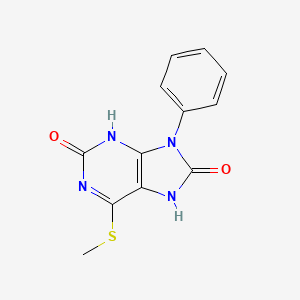
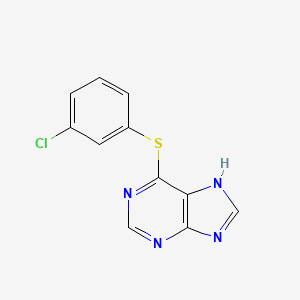
![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)

![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
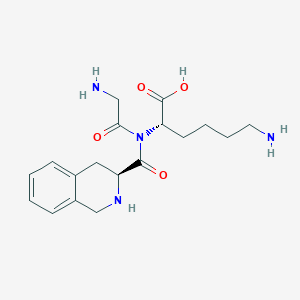
![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)
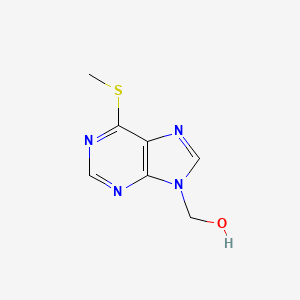

![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
